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molecular formula C8H9BrO B144796 (R)-1-(3-Bromophenyl)ethanol CAS No. 134615-24-0

(R)-1-(3-Bromophenyl)ethanol

Cat. No. B144796
M. Wt: 201.06 g/mol
InChI Key: ULMJQMDYAOJNCC-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883789B2

Procedure details

To a stirred and ice-cooled mixture of 1.09 g (27.4 mmol) NaH (60% in mineral oil) in 20 mL dry DMF was added a solution of 5.00 g (24.9 mmol) 1-(3-bromo-phenyl)-ethanol in 10 mL dry DMF under argon atmosphere. The mixture was stirred for 30 min at 0° C. 1.70 mL (27.4 mmol) methyl iodide was added and stirring was continued for 4 h at RT. The mixture was worked up by adding water, followed by extraction with EtOAc. The combined organic phases were dried over sodium sulfate, filtered and concentrated in vacuo. The crude material was purified by flash chromatography (Cyc/EtOAc=9/1).
Name
Quantity
1.09 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:5]=[C:6]([CH:10]([OH:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1.[CH3:13]I.O>CN(C=O)C>[Br:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH:10]([O:12][CH3:13])[CH3:11])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(C)O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
To a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice-cooled
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min at 0° C
Duration
30 min
STIRRING
Type
STIRRING
Details
stirring
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (Cyc/EtOAc=9/1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC1=CC(=CC=C1)C(C)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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